molecular formula C13H12N2O B082601 3-Aminobenzanilide CAS No. 14315-16-3

3-Aminobenzanilide

Cat. No. B082601
CAS RN: 14315-16-3
M. Wt: 212.25 g/mol
InChI Key: KPSPULPPMWHXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminobenzanilide, also known as N-(3-aminophenyl)benzamide, is a compound with the molecular formula C13H12N2O . It has a molecular weight of 212.25 g/mol .


Molecular Structure Analysis

The IUPAC name for 3-Aminobenzanilide is N-(3-aminophenyl)benzamide . The InChI code is InChI=1S/C13H12N2O/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16) .


Physical And Chemical Properties Analysis

3-Aminobenzanilide has a molecular weight of 212.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 212.094963011 g/mol . The topological polar surface area is 55.1 Ų .

Scientific Research Applications

  • Anticonvulsant Activity : 3-Aminobenzanilide derivatives exhibit significant anticonvulsant effects. One study found that a specific derivative, derived from 2,6-dimethylaniline, showed potent anti-MES (maximal electroshock seizure) activity, with an effective dose (ED50) of 13.48 mg/kg and a high protective index, comparable to phenobarbital and phenytoin (Clark, Lin, & Sansom, 1986).

  • Impact on Metabolic Processes : 3-Aminobenzamide, a related compound, affects various metabolic processes beyond its role as an inhibitor of poly(ADP-ribose) synthesis. It influences cell viability, glucose metabolism, and DNA synthesis, indicating its broad biological impact and the potential for side effects at commonly used concentrations (Milam & Cleaver, 1984).

  • Role in DNA Repair : 3-Aminobenzamide has been studied for its effects on DNA repair processes, particularly in the context of poly(ADP-ribose) synthesis inhibition. However, its application in this area is complicated due to nonspecific effects and cellular toxicity at higher concentrations (Cleaver, Milam, & Morgan, 1985).

  • Antimitotic and Antivascular Activity : Research into 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles, which include structural motifs of 3-Aminobenzanilide, indicates potential antiproliferative activity in cancer treatment. These compounds interact with tubulin and influence cell cycle effects (Romagnoli et al., 2014).

  • Inhibiting Poly(ADP-ribose) Polymerase : 3-Aminobenzamide's role as a PARP inhibitor has shown promise in reducing lung tissue damage following ischemia-reperfusion in rats, suggesting its therapeutic potential in inflammatory injuries (Koksel et al., 2005).

  • Effects on DNA Precursor Metabolism : 3-Aminobenzamide affects DNA precursor metabolism, influencing the incorporation of various nucleosides into DNA and potentially complicating its use as a specific inhibitor of poly(ADP-ribose) synthetase (Milam, Thomas, & Cleaver, 1986).

Safety And Hazards

The safety data sheet for a similar compound, 4’-Aminobenzanilide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSPULPPMWHXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162326
Record name Benzamide, 3-amino-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobenzanilide

CAS RN

14315-16-3
Record name 3-Amino-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14315-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminobenzanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 3-amino-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminobenzanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINOBENZANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6W3FN9XB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

HATU (230 mg, 0.605 mmol) and aniline (0.063 mL, 0.691 mmol) was added to a solution of 3-aminobenzoic acid hydrochloride (100 mg, 0.576 mmol) and N,N-diisopropylethylamine (0.217 mL, 1.267 mmol) in 1.5 mL of DMF. The reaction solution was stirred at RT for 3 h. The crude material was purified by reverse-phase preparative HPLC using 0.1% TFA in CH3CN/H2O, gradient 20% to 45%. Desired fractions were collected and the solvents were removed under reduced pressure. The residue was passed through 2 g SCX column and washed by 2M NH3 in MeOH to provide 3-amino-N-phenylbenzamide (42 mg, 0.198 mmol, 34.4% yield) as a light-yellow solid.
Name
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.217 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

10% Palladium on carbon (2.0 g) was added to a solution of 3-nitro-N-phenyl-benzamide (20 g, 83 mmol) in ethanol (225 mL) and the mixture was hydrogenated at 45 psi for 2 hours. The mixture was filtered through diatomaceous earth and concentrated to give a colorless solid (mp 118-120° C., 16 g, 90%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminobenzanilide
Reactant of Route 2
Reactant of Route 2
3-Aminobenzanilide
Reactant of Route 3
Reactant of Route 3
3-Aminobenzanilide
Reactant of Route 4
Reactant of Route 4
3-Aminobenzanilide
Reactant of Route 5
3-Aminobenzanilide
Reactant of Route 6
Reactant of Route 6
3-Aminobenzanilide

Citations

For This Compound
29
Citations
CR Clark, CM Lin, RT Sansom - Journal of medicinal chemistry, 1986 - ACS Publications
… The 3-aminobenzanilide derived from 2,6-dimethylanilme, 21, was the most potent anti-MES compound, with an ED50 of 13.48 mg/kg and a protective index of 21.11 (PI = …
Number of citations: 57 pubs.acs.org
M El-Araby, H Guo, RS Pottorf… - Journal of Combinatorial …, 2004 - ACS Publications
… Electronic characteristics of the 3-aminobenzanilide also had a significant influence on the … aldehydes with resin-bound 4-chloro-3-aminobenzanilide. In many of the aldehydes, the …
Number of citations: 7 pubs.acs.org
FE SHEIBLEY - The Journal of Organic Chemistry, 1952 - ACS Publications
… 3,6-Dibromo-3-aminobenzanilide (III) crystallizes from alcoholor, better, glacial acetic acid in large, glistening white needles, mp 216-217 (corr.). It is soluble in benzene and insoluble in …
Number of citations: 5 pubs.acs.org
M Ogata, H Matsumoto, S Shimizu, S Kida… - Journal of medicinal …, 1986 - ACS Publications
To find antiviral agents, various sulfonamidobenzophenone oximes (II) were synthesized from the appropriate m-sulfonamidobenzophenones by hydroxylamine reaction. The reaction …
Number of citations: 18 pubs.acs.org
DTW Chu, PB Fernandes… - Journal of medicinal …, 1986 - ACS Publications
… The 3-aminobenzanilide derived from 2,6-dimethylanilme, 21, was the most potent anti-MES compound, with an ED50 of 13.48 mg/kg and a protective index of 21.11 (PI = …
Number of citations: 81 pubs.acs.org
B Seiwert, P Klöckner, S Wagner… - Analytical and bioanalytical …, 2020 - Springer
… 21 were previously reported in highway runoff and proposed to be 3-aminobenzanilide [27]. However, the fragmentation pattern of the isomer 4-aminobenzanilide, which was available …
Number of citations: 61 link.springer.com
PE Zhichkin, LH Peterson, CM Beer… - The Journal of Organic …, 2008 - ACS Publications
… (1) The 3-aminobenzanilide suramin has been used clinically as a sensitizer to cancer chemotherapy and antiparasitic agent, (2) and some of its derivatives were reported to be …
Number of citations: 26 pubs.acs.org
NP Soice, AC Maladono, DY Takigawa… - Journal of applied …, 2003 - Wiley Online Library
… Thus, 3-aminobenzanilide (9) was suggested as a model system in a previous investigation42 whereby the system might generate NCl species that would form azocoupling products …
Number of citations: 150 onlinelibrary.wiley.com
JH Freeman, LW Frost, GM Bower… - … Engineering & Science, 1965 - Wiley Online Library
This article reports the preparation of a number of high molecular weight aromatic amide and imide polymers. An order of relative thermal stability of a series of alternative linkages …
T Hultin - Analytical biochemistry, 1986 - Elsevier
… Compound VI was synthesized from 3aminobenzanilide (9) which was diazotized and coupled to 3-hydroxybenzoic acid methyl ester. Dimethylsulfoxide was included in the reaction …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.